molecular formula C15H16BFO2 B8369853 (2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B8369853
M. Wt: 258.10 g/mol
InChI Key: AJARQMWVAUZDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’Propyl-2-fluoro-4-biphenylboronic acid is an organoboron compound with the molecular formula C15H16BFO2. It is a derivative of biphenylboronic acid, where the biphenyl structure is substituted with a propyl group at the 4’ position and a fluorine atom at the 2 position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C15H16BFO2

Molecular Weight

258.10 g/mol

IUPAC Name

[3-fluoro-4-(4-propylphenyl)phenyl]boronic acid

InChI

InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16(18)19)10-15(14)17/h4-10,18-19H,2-3H2,1H3

InChI Key

AJARQMWVAUZDFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’Propyl-2-fluoro-4-biphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl and propylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobiphenyl and propylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. .

Industrial Production Methods

Industrial production of 4’Propyl-2-fluoro-4-biphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’Propyl-2-fluoro-4-biphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’Propyl-2-fluoro-4-biphenylboronic acid primarily involves its role as a boronic acid derivative:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-Biphenylboronic Acid: Lacks the propyl and fluorine substitutions.

    2-Fluorobiphenyl-4-boronic Acid: Similar but without the propyl group

Uniqueness

4’Propyl-2-fluoro-4-biphenylboronic acid is unique due to its specific substitutions, which enhance its reactivity and selectivity in chemical reactions. The presence of both a propyl group and a fluorine atom provides distinct electronic and steric properties, making it valuable in specialized applications .

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